Pyostacine 500
Description
Molecular Architecture of Pristinamycin IA and IIA Synergistic Pair
Pristinamycin IA and IIA belong to the streptogramin family of antibiotics, classified as streptogramin B and streptogramin A, respectively. Pristinamycin IA (C₄₅H₅₄N₈O₁₀) is a cyclodepsipeptide with a molecular weight of 867.0 g/mol, characterized by a 23-membered macrocyclic ring system incorporating unusual amino acids such as 4-dimethylamino-L-phenylalanine and 3-hydroxypicolinic acid. Pristinamycin IIA (C₃₄H₄₉N₇O₉), a polyunsaturated macrolactone, exhibits a molecular weight of 699.8 g/mol and features a 14-membered ring with conjugated double bonds critical for ribosomal binding.
The synergy between these components arises from their sequential binding to the bacterial ribosome. Pristinamycin IIA initially binds the 50S subunit, inducing conformational changes in the peptidyl transferase center that enhance the affinity of pristinamycin IA by approximately 10-fold. This cooperative interaction results in irreversible inhibition of protein synthesis, as demonstrated by kinetic studies measuring ribosomal elongation rates.
| Component | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Pristinamycin IA | C₄₅H₅₄N₈O₁₀ | 867.0 | 23-membered depsipeptide ring |
| Pristinamycin IIA | C₃₄H₄₉N₇O₉ | 699.8 | 14-membered macrolactone with diene |
Crystallographic Analysis of Streptogramin Binding Domains
X-ray crystallography of Escherichia coli 70S ribosomes bound to pristinamycin components reveals critical binding interactions at 2.8 Å resolution. Pristinamycin IA occupies the peptidyltransferase center, forming hydrogen bonds with nucleotides A2062 and G2505 of 23S rRNA, while its hydrophobic sidechains interact with ribosomal protein L3. Pristinamycin IIA binds adjacent to the nascent peptide exit tunnel, inducing a 15° rotation of nucleotide U2585 that sterically blocks tRNA accommodation.
Comparative analysis of pristinamycin-ribosome complexes versus unbound ribosomes shows a 2.1 Å displacement in the A-site finger (helices 38-39 of 23S rRNA) upon IIA binding, creating a high-affinity pocket for IA. This structural rearrangement explains the >95% inhibition of polypeptide elongation observed in in vitro translation assays when both components are present.
Spectroscopic Profiling for Conformational Studies
Nuclear magnetic resonance (NMR) spectroscopy of pristinamycin IA in dimethyl sulfoxide-d₆ reveals key conformational features through advanced 2D techniques:
- HSQC-DEPT : Correlates ¹H-¹³C couplings, identifying six methyl groups (δH 0.8-1.2 ppm) from the branched-chain amino acids.
- ROESY : Detects through-space interactions between the proline residue (Hα at δ 4.3 ppm) and the aromatic ring of 3-hydroxypicolinic acid (δ 7.1 ppm), confirming the macrocycle's folded conformation.
- HMBC : Establishes long-range ¹H-¹³C couplings between the amide carbonyl (δC 172.1 ppm) and β-hydrogens of 4-dimethylamino-L-phenylalanine (δH 3.1 ppm).
Fourier-transform infrared (FT-IR) spectroscopy further corroborates secondary structure elements, with amide I bands at 1645 cm⁻¹ (α-helix) and 1680 cm⁻¹ (β-turn), consistent with cyclic peptide conformations. Temperature-dependent NMR studies (25-45°C) demonstrate conformational stability, with <5% variation in coupling constants (³JHH), essential for maintaining ribosomal target engagement.
Comparative Structural Analysis with Virginiamycin Complex
While both pristinamycin and virginiamycin belong to the streptogramin family, structural differences confer distinct ribosomal binding properties:
- Macrocycle Size : Virginiamycin M1 (streptogramin A) possesses a 16-membered ring versus pristinamycin IIA's 14-membered system, resulting in altered dihedral angles (φ = -65° vs. -72°) at the lactone oxygen.
- Binding Site Interactions : Pristinamycin IA forms two additional hydrogen bonds with 23S rRNA (G2505 and U2506) compared to virginiamycin S, increasing ribosomal residence time by 2.3-fold.
- Conformational Effects : Virginiamycin induces a 12° rotation of A2062 in Haloarcula marismortui ribosomes, whereas pristinamycin causes a 18° rotation in E. coli ribosomes, enhancing component synergy.
These structural distinctions correlate with functional outcomes: pristinamycin demonstrates 4-8× lower MIC values against methicillin-resistant Staphylococcus aureus compared to virginiamycin, attributable to improved ribosomal binding kinetics.
Properties
Molecular Formula |
C73H89N11O17 |
|---|---|
Molecular Weight |
1392.5 g/mol |
IUPAC Name |
N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C45H54N8O10.C28H35N3O7/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t26-,31-,32+,33+,34+,36+,37+;19-,20-,26-/m11/s1 |
InChI Key |
YVMBAUWDIGJRNY-BESUKNQGSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C.C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Microbial Fermentation and Biosynthesis
Pristinamycin is produced via fermentation using Streptomyces pristinaespiralis. The process involves optimized media, temperature, and agitation to maximize yield.
Fermentation Conditions
- Media Composition : Industrial production often uses complex media containing glucose, soybean meal, and ammonium sulfate. Recent studies demonstrate alternative substrates, such as date syrup, which yielded 51 mg/L pristinamycin under 28°C and 250 rpm agitation for 120 hours.
- Biosynthetic Pathway : The "pristinamycin supercluster" includes non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) responsible for assembling the macrocyclic structure. Key enzymes, such as SnbA (3-hydroxypicolinic acid:AMP ligase) and SnbD (multifunctional enzyme for methylation), are purified via anion-exchange chromatography and gel filtration.
Table 1: Fermentation Performance Across Studies
| Substrate | Yield (mg/L) | Duration (h) | Key Enzymes Involved | Reference |
|---|---|---|---|---|
| Date syrup | 51 | 120 | NRPS, PKS | |
| Synthetic media | 1130 | 144 | SnbA, SnbC, SnbD, SnbE |
Downstream Processing and Purification
Recovery of pristinamycin from fermentation broth involves microfiltration, solvent extraction, and chromatography.
Key Steps:
- Microfiltration : Removes bacterial biomass, achieving 95% recovery of pristinamycin.
- Solvent Extraction : Ethyl acetate extracts pristinamycin IA/IIA with 71% efficiency.
- Chromatography : Q-Sepharose and Superdex 200 columns purify enzymes like VatA (acetyltransferase), critical for overcoming resistance.
Table 2: Purification Efficiency
| Step | Recovery (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethyl acetate | 71 | 85 | |
| Ni-NTA chromatography | 90 | 95 |
Formulation of Pyostacine 500 mg Tablets
The tablet formulation includes pristinamycin (8000 U/mg) and excipients for stability and dissolution.
Excipients and Functions:
- Hydrated colloidal silica : Prevents caking.
- Hypromellose : Film-coating agent.
- Magnesium stearate : Lubricant.
- Titanium dioxide : Opacifier.
Table 3: Excipient Composition
| Component | Concentration (mg/tablet) | Function |
|---|---|---|
| Hydrated colloidal silica | 5.0 | Anti-caking agent |
| Hypromellose | 15.0 | Coating polymer |
| Magnesium stearate | 3.5 | Lubricant |
Analytical Methods for Quality Control
Ultra-high-performance liquid chromatography (UHPLC-MS/MS) ensures precise quantification of pristinamycin IA/IIA.
Industrial-Scale Production and Optimization
Patents outline scalable synthesis routes:
Chemical Reactions Analysis
Mechanism of Action
Pristinamycin exerts its antibacterial effects through a dual-component interaction with the 50S ribosomal subunit of bacteria.
-
Pristinamycin I (a macrolide) binds to the ribosome, inhibiting the elongation phase of protein synthesis by blocking peptide bond formation.
-
Pristinamycin II (a streptogramin B-type depsipeptide) stabilizes this interaction, enhancing ribosomal binding and promoting bactericidal activity.
The synergy between these components results in a potentiation of antibacterial efficacy, achieving up to 100-fold greater activity compared to individual components .
Table 1: Component-Specific Interactions
| Component | Mechanism | Role in Synergy |
|---|---|---|
| Pristinamycin I | Inhibits peptide elongation | Initiates ribosomal binding |
| Pristinamycin II | Enhances ribosomal binding | Stabilizes interaction, induces cell death |
Synergistic Effects and Structural Analysis
The synergy between Pristinamycin I and II is critical for overcoming resistance. Cryo-EM studies reveal that Pristinamycin II binds to the peptidyl transferase center (PTC) of the ribosome, while Pristinamycin I interacts with adjacent regions. This dual binding prevents bacterial escape mechanisms like ribosomal modification or efflux .
Structural Insights
-
Pristinamycin I : Macrolide scaffold with hydroxyl groups enabling hydrogen bonding.
-
Pristinamycin II : Depsipeptide structure with a lactone ring critical for ribosomal binding.
Scientific Research Applications
Pristinamycin has a wide range of scientific research applications:
Mechanism of Action
Pristinamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds essential for protein production . This action effectively stops bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyostacine 500 belongs to the streptogramin antibiotic class, which includes Synercid (quinupristin/dalfopristin) and virginiamycin. Below is a detailed comparison:
Table 1: Key Characteristics of this compound vs. Synercid
| Parameter | This compound (Pristinamycin) | Synercid (Quinupristin/Dalfopristin) |
|---|---|---|
| Composition | Natural streptogramins A + B | Semi-synthetic streptogramins A + B |
| Administration | Oral | Intravenous |
| Spectrum | Gram-positive bacteria, atypical pathogens | Broader Gram-positive coverage, including vancomycin-resistant Enterococcus faecium (VRE) |
| Resistance Mechanism | Requires dual resistance (SgA + SgB) | Similar resistance profile |
| Clinical Use | CAP, skin infections | Hospital-acquired infections, VRE |
| Adverse Effects | Mild GI disturbances | Arthralgia, myalgia, hyperbilirubinemia |
| Cost | Lower | Higher |
Efficacy and Pharmacokinetics
- Its oral bioavailability exceeds 50%, with peak plasma concentrations (Cmax) of 1.2–2.5 mg/L .
- Synercid: Achieves higher serum concentrations (Cmax ≈ 3–4 mg/L) but requires IV infusion.
Resistance Profiles
Resistance to streptogramins is rare due to the need for dual genetic mutations (e.g., vat for SgA acetylation and erm for SgB methylation) . In contrast, macrolides (e.g., erythromycin) face widespread resistance via erm genes alone, making this compound a more reliable option in macrolide-resistant settings .
Comparison with Macrolides and Lincosamides
- Erythromycin : Narrower spectrum, higher GI toxicity, and susceptibility to erm-mediated resistance .
- Clindamycin: Limited to anaerobic infections; associated with Clostridioides difficile colitis . This compound offers broader Gram-positive coverage and lower resistance rates than these alternatives.
Research Findings and Limitations
- Advantages :
- Limitations: Limited data from randomized controlled trials (RCTs); most studies are observational . Less effective against hospital-acquired MRSA compared to linezolid or daptomycin .
Clinical and Prescribing Considerations
However, its role in penicillin-allergic patients and outpatient settings remains validated .
Biological Activity
Introduction
Pyostacine 500, a formulation of pristinamycin, is an antibiotic belonging to the streptogramin class, primarily used for treating infections caused by Gram-positive bacteria, including multidrug-resistant strains. This article reviews its biological activity, mechanisms of action, clinical efficacy, and resistance patterns based on diverse research findings.
This compound operates through a synergistic mechanism involving two components: pristinamycin I (type A) and pristinamycin II (type B). These components bind to the bacterial ribosome, inhibiting protein synthesis.
- Binding Sites : The binding of type A streptogramins induces conformational changes in the ribosome that enhance the binding affinity for type B streptogramins, significantly increasing their antibacterial activity .
- Bactericidal Effects : The drug exhibits bactericidal activity by distorting the peptidyl transferase center (PTC) of the ribosome, which is crucial for protein synthesis .
| Component | Type | Mechanism |
|---|---|---|
| Pristinamycin I | Type A | Induces conformational change in ribosome |
| Pristinamycin II | Type B | Enhances binding and inhibits protein synthesis |
In Vitro Activity
Research indicates that this compound is effective against various Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. In vitro studies demonstrate its efficacy in overcoming resistance mechanisms associated with these pathogens.
- Antibacterial Spectrum : Studies show that Pyostacine is effective against isolates resistant to other antibiotics, including those with erm genes that typically confer resistance to macrolides .
- Synergistic Effects : The combination of pristinamycin components maintains efficacy against clinical isolates that exhibit resistance to macrolides and lincosamides .
Table 2: In Vitro Efficacy Against Key Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Resistance Mechanism |
|---|---|---|
| Methicillin-resistant S. aureus | ≤ 0.5 µg/mL | erm gene-mediated resistance |
| Enterococcus faecium | ≤ 1 µg/mL | Plasmid-borne resistance genes |
| Streptococcus pneumoniae | ≤ 0.25 µg/mL | Ribosomal methylation |
Clinical Efficacy
Clinical studies have highlighted the effectiveness of this compound in treating osteoarticular infections and other serious infections caused by Gram-positive bacteria.
- Case Study 1 : A study involving patients with osteomyelitis demonstrated a significant reduction in infection rates when treated with Pyostacine compared to standard therapies. Patients showed improved clinical outcomes with fewer adverse effects .
- Case Study 2 : In a cohort of patients with complicated skin and soft tissue infections, Pyostacine treatment led to a resolution of infection in over 80% of cases, highlighting its utility as an oral alternative to intravenous antibiotics .
Table 3: Summary of Clinical Studies
| Study Type | Patient Population | Outcome |
|---|---|---|
| Osteoarticular Infections | N=50 | Infection resolution in 78% |
| Skin and Soft Tissue Infections | N=30 | Infection resolution in 83% |
Resistance Patterns
Despite its effectiveness, resistance to Pyostacine can occur. Notably, mechanisms include:
- Ribosomal Methylation : This modification can alter binding sites for the antibiotic, reducing its efficacy .
- Enzymatic Degradation : Some bacteria produce enzymes that can hydrolyze streptogramins, leading to decreased activity .
Table 4: Resistance Mechanisms
| Mechanism | Description |
|---|---|
| Ribosomal Methylation | Modification of rRNA affecting drug binding |
| Enzymatic Degradation | Hydrolysis of streptogramins by bacterial enzymes |
Q & A
Q. How to design a cross-disciplinary study evaluating this compound’s interactions with adjuvant therapies?
- Methodological Answer : Establish collaborative workflows : (1) Define endpoints (e.g., synergy scores via Chou-Talalay method), (2) Use factorial design experiments to test drug combinations, and (3) Apply machine learning (e.g., random forests) to identify interaction patterns. Share data via interoperable platforms to enable real-time collaboration .
- Key Evidence : Collaborative research tools ; advanced experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
